![molecular formula C18H20N2O3 B245086 N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
N-[4-(butyrylamino)phenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-3-methoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by researchers at Bayer AG and has since been the subject of numerous studies exploring its mechanism of action and potential uses.
Wirkmechanismus
BAY 11-7082 functions as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB pathway. Specifically, BAY 11-7082 binds to the cysteine residue on IKKβ, preventing its phosphorylation and subsequent activation. This results in the inhibition of NF-κB activity and downstream gene expression.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, BAY 11-7082 has also been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be mediated through the inhibition of NF-κB activity, which is involved in the regulation of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways. However, it is important to note that BAY 11-7082 can also inhibit other kinases and pathways at high concentrations, which may complicate its use in certain experiments. Additionally, BAY 11-7082 has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Zukünftige Richtungen
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB pathway. Additionally, there is ongoing research exploring the potential therapeutic applications of BAY 11-7082 in other disease contexts, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further studies exploring the pharmacokinetics and toxicity of BAY 11-7082 in vivo, which will be important for determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobutyric acid to form an amide, which is subsequently coupled with 4-aminophenylboronic acid to produce BAY 11-7082. The final compound is isolated through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied in the context of cancer research, where it has been shown to inhibit the activity of the NF-κB pathway. This pathway is involved in the regulation of cell survival, proliferation, and inflammation, and is often dysregulated in cancer cells. By inhibiting NF-κB activity, BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Eigenschaften
Molekularformel |
C18H20N2O3 |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[4-(butanoylamino)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-5-17(21)19-14-8-10-15(11-9-14)20-18(22)13-6-4-7-16(12-13)23-2/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SHCBPXAFVMJUIZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.